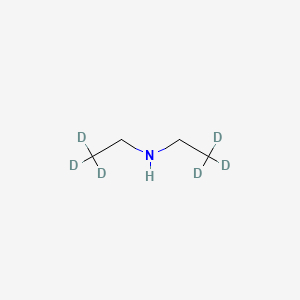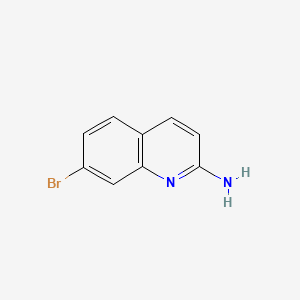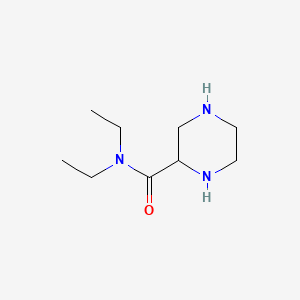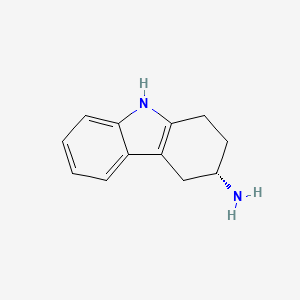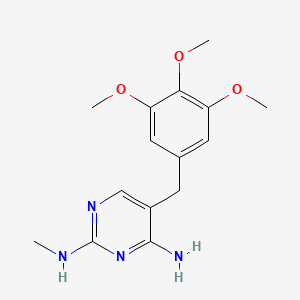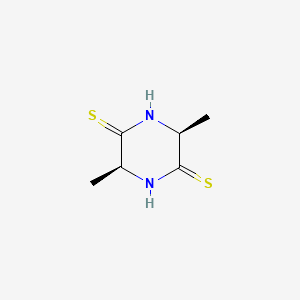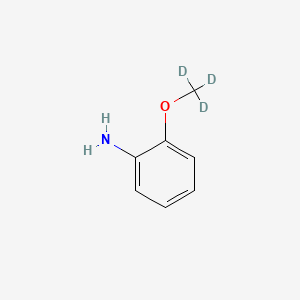
2-(Trideuteriomethoxy)aniline
Descripción general
Descripción
2-(Trideuteriomethoxy)aniline is an organic compound that is a derivative of aniline . It is also known as aminobenzene or phenylamine . It is a labeled 4-Methoxy-2-nitroaniline and is used in the preparation of isotopically substituted benzimidazoles as proton pump inhibitors .
Synthesis Analysis
The synthesis of anilines, including 2-(Trideuteriomethoxy)aniline, generally involves the nitration–reduction pathway . In this process, a hydrogen atom on a benzene ring is replaced by a primary amine group (NH2) . Another method involves a dual chelation-assisted RhCl3-catalyzed oxidative C–H/C–H cross-coupling reaction of aniline derivatives .Molecular Structure Analysis
The molecular structure of 2-(Trideuteriomethoxy)aniline is similar to that of other aniline compounds . Anilines are benzene rings with a nitrogen atom attached . The amino group in anilines is pyramidal .Chemical Reactions Analysis
Anilines, including 2-(Trideuteriomethoxy)aniline, are precursors of many high-value chemical products . They are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Anilines are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .Physical And Chemical Properties Analysis
Anilines, including 2-(Trideuteriomethoxy)aniline, have a boiling point of about 184°C and a melting point of about -6°C . They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . Anilines tend to darken when exposed to air and light .Aplicaciones Científicas De Investigación
1. Antibacterial Nanocomposites
Specific Scientific Field
Materials Science and Nanotechnology
Summary
The poly(o-anisidine)/BaSO4 nanocomposites were synthesized by oxidative polymerization of o-anisidine monomer with BaSO4 filler. These nanocomposites were designed for their potential antibacterial properties .
Experimental Procedures
Results and Outcomes
These antibacterial nanocomposites hold promise for various applications, including wound dressings, medical implants, and antimicrobial coatings .
2. Flame-Retardant Nanocomposites
Specific Scientific Field
Polymer Chemistry and Fire Safety
Summary
Poly(o-anisidine)/MMT (montmorillonite) nanocomposites were developed to improve the thermal behavior and flame-retardant properties of the material.
Experimental Procedures
Results and Outcomes
These flame-retardant nanocomposites have potential applications in fire-resistant materials for construction, electronics, and transportation .
Safety And Hazards
Direcciones Futuras
The future directions of 2-(Trideuteriomethoxy)aniline could involve its use in the synthesis of unsymmetrical 2,2′-diaminobiaryls, which are potent dual Mer/c-Met inhibitors for effective tumor treatment . This suggests that 2-(Trideuteriomethoxy)aniline holds promise in the field of cancer treatment .
Propiedades
IUPAC Name |
2-(trideuteriomethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPITZXILSNTON-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trideuteriomethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![erythro-N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B569958.png)
![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B569959.png)
![(10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B569966.png)
